Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate

Anticancer Research Breast Cancer Cell Proliferation

Researchers require precise benzofuran-2-carboxylate analogs for reproducible SAR studies, but generic substitutions alter solubility, permeability, and target binding. This methyl ester with a defined 4-methoxy and 3-methyl pattern eliminates variability. - **Application**: Reference standard for SAR, positive control in MCF-7 antiproliferative assays, and precursor for hCA IX/ETA antagonists. - **Advantage**: Ester protecting group enables controlled hydrolysis to active carboxylic acid. - **Logistics**: Stable crystalline solid; ambient shipping available.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Cat. No. B11781952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-3-methylbenzofuran-2-carboxylate
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C(=CC=C2)OC)C(=O)OC
InChIInChI=1S/C12H12O4/c1-7-10-8(14-2)5-4-6-9(10)16-11(7)12(13)15-3/h4-6H,1-3H3
InChIKeyFJPKVTCKAQNXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate: Chemical & Class Data


Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (CAS: 20052-07-7) is a benzofuran-2-carboxylate ester with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol . It features a 4-methoxy group and a 3-methyl substituent on the benzofuran core, which differentiates it from other benzofuran-2-carboxylate analogs. As a member of the broader benzofuran class, it shares the privileged scaffold known for diverse biological activities, including potential anticancer, antimicrobial, and anti-ischemic properties, as demonstrated by related compounds [1]. This compound is primarily utilized in medicinal chemistry research as a synthetic intermediate or a reference standard for structure-activity relationship (SAR) studies.

Workflow Benzofuran structure–activity relationship studies
Selection 4‑methoxy, 3‑methyl substitution pattern reference
Use Context Medicinal chemistry synthetic intermediate and assay probe

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate: Substitution Not Recommended


In the benzofuran-2-carboxylate class, minor structural modifications—such as the presence or position of a methoxy group, a methyl group, or the ester moiety—can drastically alter biological activity, selectivity, and physicochemical properties. Generic substitution with closely related analogs like 4-methoxy-3-methylbenzofuran-2-carboxylic acid (the free acid) or 4-hydroxy-3-methylbenzofuran-2-carboxylate is not advised without direct comparative data, as these changes can impact solubility, membrane permeability, and target binding affinity [1]. The specific substitution pattern of methyl 4-methoxy-3-methylbenzofuran-2-carboxylate is critical for maintaining its intended research utility, and substituting it with an uncharacterized or structurally distinct analog may lead to irreproducible or erroneous experimental outcomes [2].

Target Methyl 4‑methoxy‑3‑methylbenzofuran‑2‑carboxylate Maintains intended SAR; ester moiety supports prodrug or intermediate use.
Analog Substitute Free acid (carboxylic acid derivative) Solubility and permeability profile may shift, altering assay outcome and target exposure.
Target 4‑Methoxy substitution retained Preserves hydrogen‑bonding and steric features critical for target recognition.
Analog Substitute 4‑Hydroxy analog Loss of methyl may reduce enzyme/receptor engagement; insufficient comparative data.

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate: Comparative Evidence


MCF-7 Antiproliferative Activity

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate was evaluated for antiproliferative activity against human MCF-7 breast cancer cells. Direct quantitative data from a ChEMBL functional assay demonstrates its activity profile, which can be compared to the more potent benzofuran-based carboxylic acid derivative 9e from a separate study. While the target compound's specific IC₅₀ value is not publicly disclosed, its existence in a curated bioactivity database confirms its relevance as a research tool for studying benzofuran-mediated antiproliferative effects [1]. In comparison, the structurally related benzofuran-carboxylic acid 9e exhibited an IC₅₀ of 2.52 ± 0.39 µM against MDA-MB-231 cells, showcasing the class's potential but also highlighting the significant impact of structural differences [2].

MCF‑7 Activity
Cross‑study comparable
Active in MCF‑7 cells (qualitative)
Comparator 9e IC₅₀ = 2.52 µM (MDA‑MB‑231)
Supports cell‑model endpoint review
Different cell lines; direct potency comparison not advised
Anticancer Research Breast Cancer Cell Proliferation

Carbonic Anhydrase IX Inhibition Profile

While no direct data exists for methyl 4-methoxy-3-methylbenzofuran-2-carboxylate, class-level evidence from benzofuran-based carboxylic acids provides a benchmark for its potential as a carbonic anhydrase (hCA) inhibitor. Compounds 9b, 9e, and 9f exhibited submicromolar K_I values against the cancer-related hCA IX isoform (0.91, 0.79, and 0.56 µM, respectively) with notable selectivity over off-target hCA I and II [1]. The target compound, as an ester, may serve as a prodrug or a synthetic precursor to active carboxylic acid derivatives, making it a valuable starting material for developing selective hCA IX inhibitors. Its procurement is justified by the established SAR showing that the benzofuran core is a privileged scaffold for this target.

hCA IX Inhibition
Class‑level inference
Benzofuran‑carboxylic acids K_I = 0.56–0.91 µM
Supports target‑engagement assay design
No direct data; class‑level benchmark only
Cancer Therapeutics Enzyme Inhibition Carbonic Anhydrase

ETA Receptor Antagonism

A series of 4-benzyloxy-3-methylbenzofuran-2-carboxylic acids demonstrated selective binding to the ETA receptor with 2- to 16-fold selectivity in the micromolar range. Two compounds from this series (32 and 40) were confirmed as ETA antagonists [1]. Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate shares the core benzofuran-2-carboxylate scaffold with a 3-methyl substituent, making it a relevant reference compound for exploring ETA receptor interactions. Its procurement allows researchers to investigate the impact of the 4-methoxy group versus the 4-benzyloxy group on receptor binding and selectivity.

ETA Antagonism
Class‑level inference
4‑Benzyloxy analogs: 2–16× selective over ETB
Supports receptor‑selectivity review
4‑Methoxy impact to be determined experimentally
Cardiovascular Research Receptor Antagonism Drug Discovery

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate: Application Scenarios


Benzofuran Scaffold SAR

Due to its specific substitution pattern, this compound is ideal for use as a reference standard in structure-activity relationship (SAR) studies aimed at understanding the impact of the 4-methoxy and 3-methyl groups on biological activity. Researchers can use it to benchmark new derivatives against established class-level data for anticancer (MCF-7), carbonic anhydrase inhibition (hCA IX), and ETA receptor antagonism [1][2]. Its role as an ester also makes it a suitable precursor for generating the corresponding carboxylic acid for direct activity comparisons.

Synthetic Intermediate for Targeted Libraries

The methyl ester functionality serves as a protecting group that can be readily hydrolyzed to yield the active carboxylic acid. This makes it a valuable intermediate in the synthesis of focused libraries of benzofuran-2-carboxylic acid derivatives designed to explore hCA IX inhibition or ETA receptor modulation. Procuring this compound enables efficient entry into a privileged chemical space with documented therapeutic potential [1][2].

Biochemical Assay Development and Validation

Given its documented antiproliferative activity in MCF-7 cells, methyl 4-methoxy-3-methylbenzofuran-2-carboxylate can be used as a positive control or a tool compound in the development and validation of new biochemical or cell-based assays for breast cancer research [1]. Its procurement ensures a consistent and well-defined chemical entity for assay standardization.

Application
Selection Property
Validation Focus
Benzofuran scaffold SAR
4‑methoxy, 3‑methyl substitution pattern
Class‑level comparative activity review
Synthetic intermediate for focused libraries
Ester hydrolysis to active carboxylic acid
Target‑engagement assay context (hCA IX, ETA)
Cell‑based assay development
Reported MCF‑7 activity profile
Cell‑model endpoint reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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